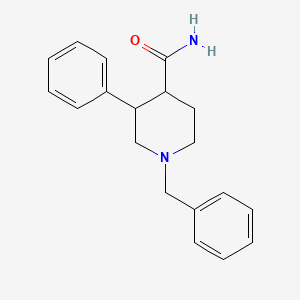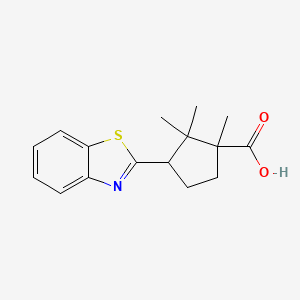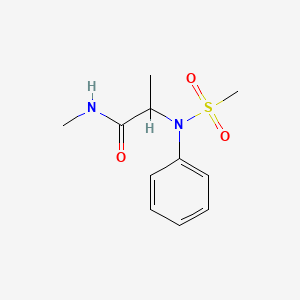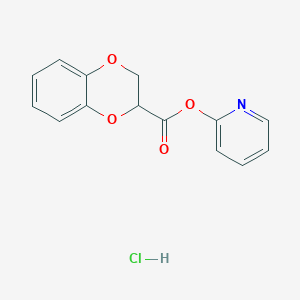
2-naphthyl methyl(phenyl)carbamate
Übersicht
Beschreibung
2-naphthyl methyl(phenyl)carbamate, also known as Sevin, is a carbamate insecticide that has been widely used in agriculture and horticulture to control pests. It is a white crystalline solid that is soluble in organic solvents and is relatively stable in water. The compound was first synthesized in 1956 by Union Carbide Corporation, and since then, it has been used as a broad-spectrum insecticide to control a wide range of pests, including beetles, caterpillars, and aphids.
Wirkmechanismus
The mechanism of action of 2-naphthyl methyl(phenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. The inhibition of this enzyme results in the accumulation of acetylcholine, a neurotransmitter that causes overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the nervous system leads to overstimulation of the nervous system, resulting in paralysis and death of the insect. In addition, the compound has been shown to have some toxic effects on non-target organisms, including humans and wildlife.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-naphthyl methyl(phenyl)carbamate in lab experiments include its broad-spectrum insecticidal properties, its relative stability in water, and its relatively simple synthesis method. However, the compound has some limitations, including its potential toxicity to non-target organisms, including humans and wildlife, and its potential to accumulate in the environment.
Zukünftige Richtungen
Future research on 2-naphthyl methyl(phenyl)carbamate could focus on several areas, including:
1. Developing more targeted and environmentally friendly insecticides that are less toxic to non-target organisms.
2. Studying the potential health effects of exposure to this compound on humans and wildlife.
3. Investigating the potential for this compound to accumulate in the environment and its potential long-term effects on ecosystems.
4. Developing new synthesis methods for this compound that are more efficient and environmentally friendly.
5. Studying the potential for this compound to be used as a drug for the treatment of neurological disorders.
Conclusion:
This compound is a carbamate insecticide that has been widely used in agriculture and horticulture to control pests. The compound has been extensively studied for its insecticidal properties and its mechanism of action. However, the compound has some limitations, including its potential toxicity to non-target organisms, including humans and wildlife, and its potential to accumulate in the environment. Future research on this compound could focus on developing more targeted and environmentally friendly insecticides, studying the potential health effects of exposure to the compound, investigating its potential long-term effects on ecosystems, developing new synthesis methods, and studying its potential as a drug for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-naphthyl methyl(phenyl)carbamate has been extensively studied for its insecticidal properties. The compound has been shown to be effective against a wide range of pests, including beetles, caterpillars, and aphids. In addition, it has been used as a model compound for studying the mechanism of action of carbamate insecticides.
Eigenschaften
IUPAC Name |
naphthalen-2-yl N-methyl-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-19(16-9-3-2-4-10-16)18(20)21-17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHRRNPBDPDSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3973159.png)
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3973173.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]benzamide](/img/structure/B3973175.png)

![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3973191.png)

![1-[1-(2-thienylcarbonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973204.png)
![4-(4,5-dimethyl-2-nitrophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3973208.png)

![2-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}nicotinic acid](/img/structure/B3973220.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3973226.png)
![1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine](/img/structure/B3973249.png)